molecular formula C8H3BrCl2N2 B13028333 6-Bromo-3,4-dichloro-1,8-naphthyridine

6-Bromo-3,4-dichloro-1,8-naphthyridine

Cat. No.: B13028333
M. Wt: 277.93 g/mol
InChI Key: SRRUJTVGJPZGLT-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dichloro-1,8-naphthyridine typically involves the bromination and chlorination of 1,8-naphthyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the naphthyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3,4-dichloro-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3,4-dichloro-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dichloro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the disruption of cellular pathways involved in cell proliferation .

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-1,8-naphthyridine
  • 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydro-1,8-naphthyridine
  • 1,6-Naphthyridine derivatives

Uniqueness: 6-Bromo-3,4-dichloro-1,8-naphthyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H3BrCl2N2

Molecular Weight

277.93 g/mol

IUPAC Name

6-bromo-3,4-dichloro-1,8-naphthyridine

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-5-7(11)6(10)3-13-8(5)12-2-4/h1-3H

InChI Key

SRRUJTVGJPZGLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=C(C(=C21)Cl)Cl)Br

Origin of Product

United States

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